![molecular formula C22H29Cl5NO6- B12606212 5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate CAS No. 647806-97-1](/img/structure/B12606212.png)
5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hexyl chain, and a pentachlorocyclohexadienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate typically involves multiple steps:
Protection of the amine group: The hexylamine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the pentachlorocyclohexadienyl moiety: This step involves the chlorination of cyclohexadiene using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Deprotection reagents: Trifluoroacetic acid, hydrochloric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine after Boc deprotection.
Scientific Research Applications
5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: Investigated for its potential as a prodrug, where the Boc group can be removed in vivo to release the active drug.
Biological Studies: Used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industrial Applications: Potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate involves the following steps:
Deprotection: The Boc group is removed under acidic conditions, releasing the free amine.
Interaction with Molecular Targets: The free amine can interact with various molecular targets, such as enzymes or receptors, leading to biological effects.
Pathway Involvement: The compound may be involved in pathways related to enzyme inhibition or protein modification, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds share the Boc protecting group and are used in peptide synthesis.
Pentachlorocyclohexadienyl derivatives: Compounds with similar chlorinated cyclohexadienyl structures used in various chemical reactions.
Uniqueness
5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate is unique due to its combination of a Boc-protected amine, a hexyl chain, and a highly chlorinated cyclohexadienyl moiety.
Properties
CAS No. |
647806-97-1 |
|---|---|
Molecular Formula |
C22H29Cl5NO6- |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
5-oxo-5-[2,3,4,5,6-pentachloro-1-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]cyclohexa-2,4-dien-1-yl]oxypentanoate |
InChI |
InChI=1S/C22H30Cl5NO6/c1-21(2,3)34-20(32)28-12-7-5-4-6-11-22(33-14(31)10-8-9-13(29)30)18(26)16(24)15(23)17(25)19(22)27/h18H,4-12H2,1-3H3,(H,28,32)(H,29,30)/p-1 |
InChI Key |
BLURCPUYEZGKDK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCC1(C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)CCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



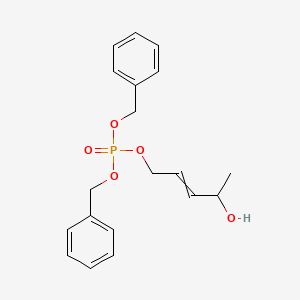
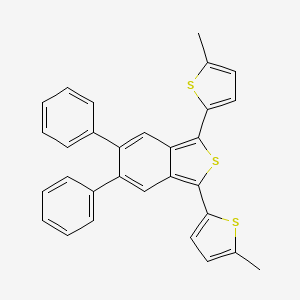
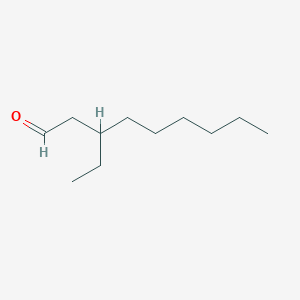
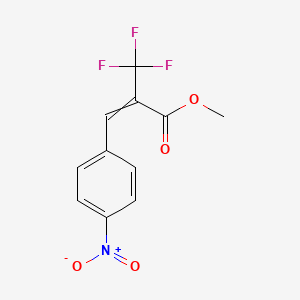
![N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B12606175.png)
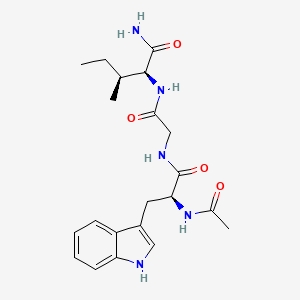
![N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606186.png)
![4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol](/img/structure/B12606198.png)
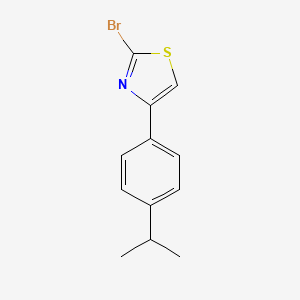
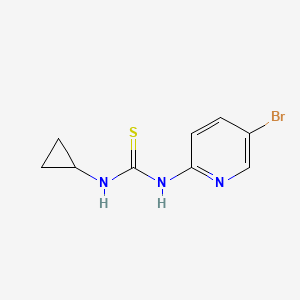
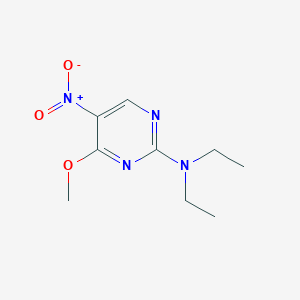

![7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B12606210.png)
